molecular formula C11H10Cl2N2 B13881107 1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B13881107
M. Wt: 241.11 g/mol
InChI Key: XICOOKPACDDBLQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two chlorine atoms, a methyl group, and a carbonitrile group attached to the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the desired isoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroisoquinoline: Similar structure but lacks the tetrahydro and carbonitrile groups.

    6-Methylisoquinoline: Similar structure but lacks the chlorine and carbonitrile groups.

    4-Cyanoisoquinoline: Similar structure but lacks the chlorine and methyl groups.

Uniqueness

1,3-Dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

1,3-dichloro-6-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H10Cl2N2/c1-6-2-3-7-8(4-6)9(5-14)11(13)15-10(7)12/h6H,2-4H2,1H3

InChI Key

XICOOKPACDDBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N

Origin of Product

United States

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